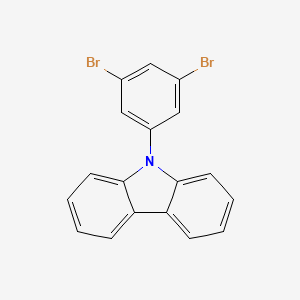

9-(3,5-Dibromophenyl)-9h-carbazole

Description

The exact mass of the compound 9-(3,5-Dibromophenyl)-9h-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(3,5-Dibromophenyl)-9h-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,5-Dibromophenyl)-9h-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(3,5-dibromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRBIAIVNCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627453 | |

| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750573-26-3 | |

| Record name | 9-(3,5-Dibromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3,5-Dibromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 9-(3,5-Dibromophenyl)-9H-carbazole

An In-depth Technical Guide to the Synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole

As a Senior Application Scientist, one recognizes that the value of a molecule lies not just in its structure, but in its potential. 9-(3,5-Dibromophenyl)-9H-carbazole is a quintessential example of a strategic molecular building block. Its architecture is a deliberate fusion of two key components: a rigid, electron-rich 9H-carbazole core and a phenyl ring functionalized with two bromine atoms at the meta positions.

The carbazole unit is renowned in the field of organic electronics for its excellent hole-transporting capabilities, high thermal stability, and a high triplet energy state.[1][2][3] These properties make it a foundational scaffold for materials used in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic photovoltaics.[1][4] The 3,5-dibromophenyl substituent is not a passive component; it is a reactive handle. The two bromine atoms provide specific sites for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or further C-N couplings), allowing for the precise, stepwise construction of complex, multi-functional conjugated systems and dendrimers.[4] This inherent versatility makes 9-(3,5-Dibromophenyl)-9H-carbazole a critical intermediate for researchers developing next-generation electronic and photonic materials.

This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies: Forging the C-N Bond

The central challenge in synthesizing 9-(3,5-Dibromophenyl)-9H-carbazole is the formation of the aryl C-N bond between the carbazole nitrogen and the dibrominated phenyl ring. Two powerful transition-metal-catalyzed cross-coupling reactions have emerged as the methods of choice: the Ullmann Condensation and the Buchwald-Hartwig Amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an amine with an aryl halide.[5][6] While traditional protocols often required harsh conditions—high temperatures (>170 °C) and stoichiometric amounts of copper—modern iterations have significantly improved the reaction's efficiency and scope through the use of ligands and more effective bases.[5][7][8]

Causality and Experimental Rationale:

The key to a successful Ullmann reaction is overcoming the relatively low reactivity of the N-H bond of carbazole and the C-Br bond of the aryl halide.

-

The Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst. It is believed to coordinate with the deprotonated carbazole to form a copper-amido intermediate, which then undergoes oxidative addition with the aryl halide.[6]

-

The Base: A strong base is required to deprotonate the carbazole (pKa ~17). Potassium carbonate (K2CO3) or the stronger cesium carbonate (Cs2CO3) are frequently used.[9][10] The choice of base can significantly impact reaction rate and yield.

-

The Ligand: While the reaction can proceed without a ligand, the addition of a chelating agent like 18-Crown-6, L-proline, or various diamines can solubilize the base and stabilize the copper catalyst, leading to milder reaction conditions and higher yields.[7][9]

-

The Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are necessary to facilitate the reaction, which often requires elevated temperatures.[5][9][10]

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure adapted from methodologies for similar 9-arylcarbazoles.[9]

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2-1.5 eq.), Copper(I) iodide (0.1 eq.), and a robust base such as Cesium Carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere.

-

Solvent Addition: Add anhydrous, high-boiling solvent (e.g., DMPU or DMSO) via syringe. The reaction concentration is typically held between 0.5 M and 1.0 M.

-

Reaction Execution: Heat the reaction mixture to 140-170 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction typically requires 12-24 hours.

-

Work-up:

-

Cool the mixture to room temperature and quench by carefully pouring it into a beaker containing 1N HCl or a saturated ammonium chloride solution.

-

Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

-

Purification:

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the resulting crude solid via column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent, to isolate the desired 9-(3,5-Dibromophenyl)-9H-carbazole.

-

Workflow Visualization: Ullmann Condensation

Caption: General experimental workflow for the Ullmann Condensation.

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It generally offers milder conditions, broader functional group tolerance, and often higher yields compared to the traditional Ullmann reaction, making it a preferred method in modern organic synthesis.[12][13]

Causality and Experimental Rationale:

The efficacy of the Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium catalyst and a specialized phosphine ligand.

-

The Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)2) or from a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).

-

The Ligand: This is the most crucial component. Bulky, electron-rich phosphine ligands are essential. They promote the initial oxidative addition of the aryl halide to the Pd(0) center and, critically, facilitate the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[14][15] Ligands like XPhos, SPhos, or RuPhos are state-of-the-art choices for this type of transformation.

-

The Base: A strong, non-nucleophilic base is required to deprotonate the carbazole. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and compatibility with the catalytic system.

-

The Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalyst and base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for aryl aminations.[14][16]

-

Reagent Preparation: In a glovebox or under a strong flow of inert gas, add carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2 eq.), the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.03 eq.), the phosphine ligand (0.02-0.06 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry Schlenk tube.

-

Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C. The reaction is typically faster than the Ullmann, often reaching completion in 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (hexane/dichloromethane eluent) to yield the pure product.

-

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis and Data

The choice between the Ullmann and Buchwald-Hartwig methods depends on factors like available equipment, catalyst cost, and desired reaction scale.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (CuI) - relatively inexpensive | Palladium (Pd precatalysts) - more expensive |

| Ligand | Optional but recommended (e.g., diamines, L-proline) | Essential (e.g., bulky, electron-rich phosphines) |

| Temperature | High (140-170 °C) | Moderate (80-110 °C) |

| Reaction Time | Longer (12-24 hours) | Shorter (2-12 hours) |

| Base | Inorganic (K2CO3, Cs2CO3) | Strong, non-nucleophilic (NaOtBu) |

| Functional Groups | Less tolerant to sensitive groups | Broader tolerance |

| Atmosphere | Inert atmosphere required | Strict inert atmosphere required |

Product Characterization Data

| Property | Expected Value |

| Molecular Formula | C18H11Br2N |

| Molecular Weight | 401.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~150 °C[4] |

| 1H NMR (CDCl3) | Expected signals for carbazole protons (~7.2-8.1 ppm) and dibromophenyl protons. |

| Mass Spec (HRMS) | [M]+ peak corresponding to the exact mass of C18H11Br2N. |

Conclusion

The synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole is readily achievable through well-established transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation offers a classic, cost-effective route, particularly for large-scale synthesis where catalyst cost is a primary concern. However, for versatility, higher yields, and milder conditions compatible with more complex substrates, the Buchwald-Hartwig amination stands as the superior and more modern choice. The successful synthesis and purification of this molecule provide researchers with a key, adaptable building block, paving the way for the development of novel materials with tailored photophysical and electronic properties for advanced applications.

References

- Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Inform

-

Ullmann condensation. Wikipedia. [Link]

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

-

'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

3-Bromo-9-(4-bromophenyl)-9H-carbazole. MySkinRecipes. [Link]

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

-

Carbazole Derivative Applications in Electronics: Focus on 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. [Link]

-

(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

-

Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. [Link]

-

Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC. [Link]

-

Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. ResearchGate. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-9-(4-bromophenyl)-9H-carbazole [myskinrecipes.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 16. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

Structural Elucidation & Optoelectronic Profiling of 9-(3,5-Dibromophenyl)-9H-carbazole

Executive Summary

In the high-stakes domain of organic light-emitting diode (OLED) materials, 9-(3,5-Dibromophenyl)-9H-carbazole serves as a critical scaffold. Its value lies in its dual functionality: the carbazole moiety provides high triplet energy (

This guide moves beyond basic characterization. It establishes a self-validating analytical protocol designed to ensure structural integrity and electronic purity—prerequisites for device-grade performance. We focus on the causality of spectroscopic signals and the rigorous exclusion of synthetic byproducts.

Molecular Architecture & Synthetic Context

To analyze the data, one must understand the molecule's symmetry. The target compound consists of a

-

Symmetry Operations: The phenyl ring possesses a

rotation axis along the N-C(1') bond. Consequently, protons at positions 2' and 6' are chemically equivalent, as are the two bromine atoms. -

Synthetic Route: Typically synthesized via Ullmann coupling of 9H-carbazole and 1,3,5-tribromobenzene using a copper catalyst (CuI) and a ligand (e.g., L-proline or 1,10-phenanthroline) [1].

-

Critical Impurities:

-

Unreacted Carbazole: Detected via N-H stretch in IR.

-

1,3,5-Tribromobenzene: Detected via melting point depression and GC-MS.

-

Isomeric Defects: 9-(2,4-dibromophenyl)... (Sterically unlikely but possible).

-

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating the compound, moving from bulk purity to atomic-level confirmation.

Figure 1: Step-wise analytical workflow ensuring material integrity from synthesis to application.

Protocol 1: Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the substitution pattern and rule out regioisomers.

1H NMR Analysis (400 MHz, CDCl3)

The spectrum is defined by two isolated spin systems: the carbazole (ABCD system x 2) and the phenyl ring (

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Diagnostic Logic |

| Carbazole H1, H8 | 8.10 – 8.15 | Doublet (d) | 2H | Most deshielded due to aromatic ring current and proximity to N. | |

| Phenyl H2', H6' | 7.70 – 7.75 | Doublet (d) | 2H | Key Signal. Meta-coupling to H4'. Ortho to Carbazole N. | |

| Phenyl H4' | 7.65 – 7.68 | Triplet (t) | 1H | Appears as a triplet (or broad singlet) due to coupling with two H2'/6'. Located between Br atoms. | |

| Carbazole H3, H6 | 7.40 – 7.45 | Triplet (td) | 2H | Para to N. Standard aromatic triplet. | |

| Carbazole H2, H7 | 7.30 – 7.35 | Triplet (td) | 2H | Meta to N. Often overlaps with solvent or other aromatics. | |

| Carbazole H4, H5 | 7.25 – 7.30 | Doublet (d) | 2H | Shielded relative to H1/8. |

Expert Insight:

The most common error is misidentifying the Phenyl H4' proton. It is flanked by two bromine atoms, which exert an inductive withdrawing effect (-I), but it is also in the shielding cone of the carbazole if the twist angle is high. Validation: Look for the specific meta-coupling (

13C NMR Validation

-

C-Br Carbon: Look for a signal around 123-124 ppm . The attachment of Bromine causes an upfield shift (heavy atom effect) relative to a standard C-H aromatic carbon.

-

C-N Carbon (Phenyl): The quaternary carbon attached to the nitrogen usually appears downfield around 138-140 ppm .

Protocol 2: Mass Spectrometry & Isotopic Analysis

Objective: Confirm the presence of exactly two bromine atoms using the "Isotopic Envelope."

Bromine exists as two stable isotopes:

The "1:2:1" Rule

For a molecule with two bromine atoms (

-

Peak A (

): Contains -

Peak B (

): Contains -

Peak C (

): Contains

Data Table: Expected MS Signals (ESI+ or MALDI)

Formula:

| m/z Peak | Composition | Relative Intensity | Pass/Fail Criteria |

| 399 | 50% | Base peak or significant. | |

| 401 | 100% | Must be approx. 2x the height of 399. | |

| 403 | 50% | Must be approx. equal to 399. |

Troubleshooting:

-

Diagnosis: Loss of one bromine atom (dehalogenation) during ionization or synthesis.

-

Observation: A pattern of 3:4:1.

-

Diagnosis: Presence of a chlorine atom impurity (rare but possible if chlorinated solvents/reagents were used).

Protocol 3: Optoelectronic Characterization

Objective: Determine the triplet energy (

UV-Vis Absorption (Dichloromethane, M)

The spectrum typically displays:

-

230-240 nm: High energy

transitions of the phenyl rings. -

290-300 nm: Characteristic carbazole

and -

330-345 nm: The lowest energy transition (0-0 band). The optical gap (

) is calculated from the onset of this absorption edge [4].

Photoluminescence (PL) & Triplet Energy

To measure the Triplet Energy (

Methodology:

-

Medium: 2-Methyltetrahydrofuran (2-MeTHF) frozen matrix at 77 K (Liquid Nitrogen).

-

Excitation: 300 nm.

-

Analysis: The phosphorescence spectrum will appear red-shifted relative to fluorescence. The highest energy vibrational peak of the phosphorescence spectrum corresponds to

.-

Expected

:~3.0 eV (High enough to host green and red emitters, marginal for blue).

-

Logic of Structural Assignment (Diagram)

This diagram illustrates the decision tree used to interpret the NMR data, ensuring the 3,5-substitution pattern is distinguished from a 2,4- or 2,6-isomer.

Figure 2: Logic tree for distinguishing substitution patterns via spin-spin coupling constants.

References

-

Lu, W., et al. (2010). "Synthesis of carbazole-based dendrimers via Ullmann coupling." RSC Advances.

-

NIST Chemistry WebBook. (2023). "9-Phenylcarbazole UV-Vis and IR Data." National Institute of Standards and Technology.[6][7][8]

-

Chemistry Steps. (2023). "Isotopic Patterns in Mass Spectrometry: The 1:2:1 Rule for Dibromo Compounds."

-

Matulaitis, T., et al. (2015).[9] "Synthesis and properties of bipolar derivatives of 1,3,5-triazine and carbazole." ResearchGate.[10]

Sources

- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. Carbazole [webbook.nist.gov]

- 7. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]

- 8. 9H-Carbazole, 9-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

literature review on carbazole derivatives in organic electronics

Content Type: Advanced Technical Whitepaper Audience: Materials Scientists, Organic Chemists, and R&D Leads Focus: Structure-Property Relationships, Synthesis Protocols, and Device Integration

Executive Summary

Carbazole (

This guide dissects the utility of carbazole derivatives in OLEDs (specifically Thermally Activated Delayed Fluorescence - TADF) and Perovskite Solar Cells (PSCs) .[1] It provides actionable synthesis protocols and rational design strategies for tuning the HOMO/LUMO levels via N9, C3, and C6 functionalization.

Structural Fundamentals & Electronic Tuning

The versatility of carbazole lies in its reactive sites. The nitrogen atom (N9) allows for solubility and steric tuning without significantly altering the conjugation length. Conversely, the C3 and C6 positions are para to the nitrogen, allowing for significant electronic coupling and conjugation extension.

Functionalization Logic

-

N9-Position (Steric/Solubility): Substitution here dictates molecular packing and solubility. Bulky aryl groups at N9 (e.g., in CBP) prevent

- -

C3/C6-Position (Electronic): These sites are electronically coupled to the nitrogen lone pair. Electrophilic substitution or cross-coupling here raises the HOMO level, reducing the bandgap.

-

C1/C8-Position (Conformational Locking): Functionalization here induces steric torsion, often used in TADF emitters to separate HOMO and LUMO distributions, minimizing

.

Figure 1: Strategic functionalization sites on the carbazole core and their impact on optoelectronic properties.

Application in OLEDs: Hosts and Emitters

The primary failure mode in blue OLEDs is the degradation of host materials due to exciton-polaron annihilation. Carbazole derivatives serve as the industry standard for Host Materials due to their electrochemical stability.

The TADF Revolution

Thermally Activated Delayed Fluorescence (TADF) harvests both singlet (25%) and triplet (75%) excitons without using rare metals (Ir, Pt). Carbazole is frequently used as the Donor (D) unit in D-A-D architectures (e.g., 4CzIPN) because its electron-donating strength is moderate, allowing for the spatial separation of the HOMO (on Carbazole) and LUMO (on Acceptor) required for a small Singlet-Triplet energy gap (

Host-Guest Energy Transfer Mechanism

For a host material (like mCP or CBP) to function efficiently, its triplet energy (

Figure 2: Energy transfer mechanism in a Carbazole-hosted TADF OLED system. Note the critical requirement for Host T1 > Guest T1.

Application in Photovoltaics (Perovskites)

In Perovskite Solar Cells (PSCs), carbazole derivatives are replacing Spiro-OMeTAD as Hole Transport Materials (HTMs) .

-

Why: Spiro-OMeTAD requires dopants (Li-TFSI) which are hygroscopic and degrade the perovskite layer. Carbazole-based HTMs (like X60 or V886 ) often possess higher intrinsic hole mobility and hydrophobicity, enhancing device longevity.

-

Design: Current trends favor "D-A" carbazole derivatives where the carbazole acts as a donor core flanked by acceptor units, creating an internal dipole that improves charge extraction from the perovskite surface.

Synthesis Protocol: Buchwald-Hartwig Amination

The most reliable method to synthesize N-arylated carbazole derivatives (e.g., for HTLs or Hosts) is the Buchwald-Hartwig cross-coupling.

Objective: Synthesis of 9-phenyl-9H-carbazole (Model reaction for N-arylation).

Reagents & Materials

-

Substrate: Carbazole (1.0 eq), Bromobenzene (1.2 eq).

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) - 1-2 mol%. -

Ligand:

(Tri-tert-butylphosphine) or XPhos - 2-4 mol%.-

Expert Note: Bulky, electron-rich phosphines are crucial to facilitate the reductive elimination step in the catalytic cycle for sterically hindered amines like carbazole.

-

-

Base:

(Sodium tert-butoxide) - 1.5 eq. -

Solvent: Toluene (Anhydrous, Oxygen-free).

Step-by-Step Protocol

-

Preparation (Glovebox/Schlenk Line): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Loading: Charge the flask with Carbazole (1.67 g, 10 mmol),

(1.44 g, 15 mmol), and-

Trustworthiness Check: Add the phosphine ligand (if solid) at this stage. If liquid (

solution), add via syringe later.

-

-

Solvent Addition: Add anhydrous Toluene (50 mL) via syringe.

-

Substrate Addition: Add Bromobenzene (1.26 mL, 12 mmol) via syringe.

-

Reaction: Heat the mixture to 110°C (Reflux) for 12–24 hours.

-

Validation: Monitor reaction progress via TLC (Eluent: Hexane/DCM 9:1). Look for the disappearance of the carbazole spot (

).

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane).

Figure 3: Workflow for the Buchwald-Hartwig amination of carbazole.

Key Data: Material Comparison

The following table summarizes critical parameters for common carbazole derivatives used in research.

| Material | Full Name | HOMO (eV) | LUMO (eV) | Application | |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | -6.0 | -2.9 | 2.56 | Green/Red Host |

| mCP | 1,3-Bis(N-carbazolyl)benzene | -5.9 | -2.4 | 2.90 | Blue/TADF Host |

| TCTA | 4,4',4''-Tris(carbazol-9-yl)triphenylamine | -5.7 | -2.4 | 2.76 | HTL / Host |

| 4CzIPN | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | -5.8 | -3.8 | ~2.5 | TADF Emitter |

Data Note: High triplet energy (

References

-

Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials (2020).[1][2] [Link]

-

Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture. Materials Advances (2025). [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry (2021).[3] [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications. Materials Chemistry Frontiers (2023). [Link]

-

Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (2021). [Link]

Sources

discovery and history of 9-(3,5-Dibromophenyl)-9h-carbazole

An In-depth Technical Guide to 9-(3,5-Dibromophenyl)-9H-carbazole: Synthesis, Properties, and Applications

Introduction: A Pivotal Intermediate in Advanced Materials

9-(3,5-Dibromophenyl)-9H-carbazole is a specialized aromatic heterocyclic compound that has garnered significant interest within the scientific community, particularly among researchers in materials science and drug development. Its molecular architecture, featuring a rigid and electron-rich carbazole core bonded to a dibrominated phenyl ring, makes it a highly versatile building block. The strategic placement of bromine atoms provides reactive handles for the synthesis of more complex, functional molecules through various cross-coupling reactions. This guide offers a comprehensive overview of its synthesis, characterization, and pivotal role in the development of next-generation organic electronic materials.

The Carbazole Moiety: A Privileged Scaffold

The carbazole nucleus is the foundation of a vast class of organic compounds with significant applications.[1] Its rigid, planar structure and excellent hole-transporting capabilities have made it a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers.[1][2][3] The nitrogen atom in the carbazole ring allows for straightforward functionalization at the 9-position, enabling the tuning of its electronic and physical properties.

Historical Context: Emergence with the Advancement of Organic Electronics

While a singular "discovery" of 9-(3,5-Dibromophenyl)-9H-carbazole is not prominently documented, its emergence and significance are intrinsically linked to the rapid advancements in organic electronics over the past few decades. The quest for highly efficient and stable materials for OLEDs, particularly for the third generation of emitters based on thermally activated delayed fluorescence (TADF), has driven the synthesis of a wide array of carbazole derivatives.[4][5] The title compound serves as a crucial intermediate, allowing for the precise construction of molecules with tailored photophysical properties.[6][7] The presence of two bromine atoms on the phenyl substituent offers a platform for creating complex architectures, such as dendrimers and polymers, with enhanced performance in electronic devices.[8]

Synthetic Methodologies: A Guide for the Bench Chemist

The synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole primarily relies on N-arylation reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prevalent and effective methods.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving a copper catalyst.

Experimental Protocol:

-

To a dried reaction flask, add carbazole (1.0 eq), 1,3-dibromo-5-iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as 1,10-phenanthroline (0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to a temperature of 120-180 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purify the crude product by column chromatography on silica gel to yield 9-(3,5-Dibromophenyl)-9H-carbazole.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Carbazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization & Reactivity Profiling of 9-(3,5-Dibromophenyl)-9H-carbazole

Executive Summary & Molecular Significance

9-(3,5-Dibromophenyl)-9H-carbazole (CAS: 750573-26-3) is a critical heterocyclic building block in the synthesis of high-performance organic semiconductors.[1] It serves as the electrophilic "anchor" in the design of Host Materials for Phosphorescent OLEDs (PhOLEDs) and Porous Organic Polymers (POPs).[1]

Unlike simple 9-phenylcarbazole, the introduction of bromine atoms at the meta positions (3,5) of the phenyl ring creates a unique electronic and steric environment. This guide provides a rigorous theoretical framework for modeling this molecule, focusing on its geometry, electronic structure (FMOs), and reactivity descriptors necessary for predicting its behavior in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Core Applications

-

OLED Host Materials: Precursor for mCP (1,3-bis(9-carbazolyl)benzene) analogs.[1][2][3]

-

Thermally Activated Delayed Fluorescence (TADF): Scaffold for donor-acceptor systems where the carbazole acts as the donor.[1]

-

Porous Organic Polymers: Monomer for Yamamoto polymerization.[1]

Computational Framework (Methodology)

To achieve results comparable to experimental data (X-ray crystallography and UV-Vis spectroscopy), a specific level of theory must be applied.[1] Standard Local Density Approximation (LDA) is insufficient for this system due to the lack of dispersion forces which govern the phenyl-carbazole twist.[1]

Recommended Theoretical Model

| Parameter | Specification | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for organic electronic structure.[1] |

| Functional | wB97X-D or B3LYP | wB97X-D is preferred over B3LYP for this molecule to accurately model the |

| Basis Set | 6-311G(d,p) | Triple-zeta quality is required to correctly describe the electron density around the heavy Bromine atoms (polarization functions d and p are mandatory).[1] |

| Solvation | PCM (Dichloromethane) | Models the dielectric environment of typical synthesis or electrochemical characterization (CV). |

| Frequency | Harmonic Approx.[1][4] | Essential to verify the stationary point (zero imaginary frequencies) and predict IR spectra. |

Structural & Electronic Analysis

Geometric Optimization: The "Twist"

The defining structural feature of 9-(3,5-Dibromophenyl)-9H-carbazole is the dihedral angle between the carbazole plane and the phenyl ring.[1]

-

Theoretical Prediction: The steric repulsion between the protons at the carbazole 1,8-positions and the phenyl 2,6-protons forces a twist of ~50° to 60° .

-

Significance: This orthogonality decouples the HOMO and LUMO, preserving the high Triplet Energy (

) of the carbazole moiety, which is crucial for preventing reverse energy transfer in OLEDs.

Frontier Molecular Orbitals (FMOs)

The spatial distribution of FMOs dictates the reactivity.[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized almost exclusively on the electron-rich Carbazole moiety.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the 3,5-dibromophenyl ring. The electron-withdrawing nature of the Bromine atoms (inductive effect

) stabilizes the LUMO compared to unsubstituted 9-phenylcarbazole.[1]

Calculated Band Gap (

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attacks.

-

Negative Potential (Red): Concentrated on the Carbazole

-system (susceptible to electrophilic aromatic substitution if not blocked).[1] -

Positive Potential (Blue): Localized on the Carbon atoms bonded to Bromine (C-Br), facilitating oxidative addition by Pd(0) catalysts.[1]

Visualization of Pathways

Computational Workflow

The following diagram outlines the standard operating procedure (SOP) for characterizing this molecule.

Figure 1: Standard Computational Workflow for Organic Semiconductors. Ensuring zero imaginary frequencies is critical before calculating electronic properties.

Synthetic Reactivity (Suzuki Coupling)

Understanding the mechanism is vital for simulation.[1] The C-Br bond activation is the rate-determining step in many computational catalysis studies.

Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling. The C-Br bond strength (calculated via DFT) determines the energy barrier for the Oxidative Addition step.[1]

Experimental Validation Protocol

A theoretical model is only as good as its validation.[1] Use the following experimental checkpoints to verify your DFT calculations.

Protocol 1: UV-Vis Absorption Scaling[1]

-

Experiment: Dissolve 1 mg of sample in CH₂Cl₂. Measure absorbance from 250–400 nm.[1]

-

Calculation: Perform TD-DFT (nstates=6) on the optimized geometry.

-

Validation: The primary

transition of the carbazole unit should appear near 293 nm and 340 nm .[1] If the calculated

Protocol 2: Vibrational Frequency (IR)[1]

-

Experiment: FTIR (ATR mode). Look for C-H wagging of the carbazole (750 cm⁻¹) and C-Br stretching (approx. 1070 cm⁻¹ region, though often coupled).[1]

-

Calculation: Apply a scaling factor (typically 0.967 for B3LYP/6-31G*) to the raw frequency output.

-

Validation: Match the intense "fingerprint" peaks.[1]

References

-

Görgün, K., & Cihaner, A. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Institute of Science and Technology, 9(4), 2139-2148. [1]

-

Albrecht, K., & Yamamoto, K. (2009). Carbazole-based Dendrimers as Solution-Processable Materials for Organic Light-Emitting Diodes.[1] Journal of the American Chemical Society. (Context on Dendrimer Synthesis).

-

Krucaite, G., & Grigalevicius, S. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C.

-

Sigma-Aldrich. (2023).[1] Product Specification: 9-(3,5-Dibromophenyl)-9H-carbazole (CAS 750573-26-3).[1][5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. abacipharma.com [abacipharma.com]

- 6. 750573-26-3|9-(3,5-Dibromophenyl)-9H-carbazole|BLD Pharm [bldpharm.com]

- 7. 9-(3,5-Dibromophenyl)-9H-carbazole | 750573-26-3 [sigmaaldrich.com]

Troubleshooting & Optimization

optimizing deposition rate for evaporated 9-(3,5-Dibromophenyl)-9h-carbazole films

Technical Support Center: Organic Thin Film Deposition Subject: Optimization of Deposition Rate for 9-(3,5-Dibromophenyl)-9H-carbazole Ticket ID: #OMBD-BrCz-001 Assigned Scientist: Dr. A. Vance, Senior Applications Lead[1][2]

Executive Summary

You are working with 9-(3,5-Dibromophenyl)-9H-carbazole (hereafter referred to as DB-Cz ).[1][2] This is a high-molecular-weight, halogenated carbazole derivative, typically utilized as a host material in phosphorescent OLEDs or as a functional layer in organic field-effect transistors (OFETs).[1][2]

The Critical Challenge: The presence of two heavy bromine atoms on the phenyl ring significantly alters the sublimation thermodynamics compared to unsubstituted carbazole. The primary risks during evaporation are thermal dehalogenation (cleaving C-Br bonds) and crystallization-induced roughness .[1]

This guide moves beyond basic operation to the physics of depositing this specific molecule.

Module 1: Material Preparation & Thermodynamics

Before you open the shutter, you must understand the thermal behavior of DB-Cz. Unlike simple metals, this organic molecule has internal degrees of freedom and a specific decomposition threshold.[2]

The Degassing Protocol (Mandatory)

Brominated organics are "sticky" to solvents used in synthesis (often toluene or chlorobenzene). If you heat undegassed material, trapped solvent pockets will explode (micro-bumping), causing "spitting" that ruins your film with macro-defects.[2]

-

Step 1: Load the crucible (Alumina or Quartz recommended; avoid Graphite if possible to prevent reduction reactions).

-

Step 2: Ramp to ~80°C under high vacuum (

Torr). -

Step 3: Soak for 2 hours . This removes moisture and loosely bound solvents.[2]

-

Step 4: Ramp slowly (1°C/min) to ~140°C (just below sublimation onset). Watch your vacuum gauge. If pressure spikes, hold until it recovers.[2]

Sublimation Temperature ( )

DB-Cz is heavy.[1][2] While unsubstituted carbazole sublimes around 120-140°C, the dibromo-derivative requires higher energy.[1][2]

-

Estimated Onset: 170°C – 210°C (at

Torr).[1][2] -

Danger Zone:

. approaching this limit risks C-Br bond scission, leading to film impurities (free bromine is corrosive and acts as an exciton quencher).[1][2]

Module 2: Deposition Rate Control Loop

Achieving a stable rate requires a tuned PID (Proportional-Integral-Derivative) loop.[1][2] The high thermal mass of organic molecules means there is a "lag" between applying power and seeing a rate change.

Visualizing the Control Logic

Figure 1: The feedback loop required for stable organic deposition.[2] Note that the "Vapor" phase introduces a time delay (dead time) that must be accounted for in PID tuning.

Module 3: Optimization Matrix (Rate vs. Morphology)

The deposition rate (

-

Regime A: Slow Deposition (0.1 – 0.3 Å/s)

-

Regime B: Fast Deposition (1.0 – 3.0 Å/s) [2]

Recommended Starting Point for DB-Cz:

| Parameter | Value | Rationale |

| Base Pressure | Oxygen acts as a trap; critical for carbazoles.[1][2] | |

| Deposition Rate | 0.5 – 1.0 Å/s | Balances smoothness with control.[2] |

| Tooling Factor | ~50-120% (Calibrate!)[1][2] | Geometry dependent.[2] |

| Substrate Temp | Ambient (< 40°C) | Heating promotes crystallization (usually unwanted here).[2] |

Module 4: Troubleshooting Guide (FAQ)

Q1: My rate is oscillating wildly (e.g., 0.2 -> 1.5 -> 0.1 Å/s).

-

Diagnosis: Poor thermal contact or "channeling."[2]

-

The Physics: The DB-Cz powder might have melted into a cone, losing contact with the crucible walls. The PID controller ramps power to find the rate, overheats the bottom, and causes a sudden burst of vapor.

-

Fix:

-

Use a crucible liner (alumina) to ensure even heating.[2]

-

Pre-melt the material (soak at sublimation temp for 10 mins with shutter closed) to form a solid slug before starting deposition.

-

Q2: The film looks "milky" or hazy. Is this normal?

-

Diagnosis: Crystallization (Light Scattering).[2]

-

Cause: Your deposition rate was likely too slow, or the substrate was too hot.[2] Carbazole derivatives love to crystallize.[2]

-

Fix: Increase deposition rate to >1.5 Å/s to kinetically trap the amorphous state. Ensure substrate cooling is active.[2]

Q3: The material in the crucible turned yellow/brown after the run.

-

Cause: You exceeded the thermal budget. The C-Br bond is the weak link.

-

Fix: Lower your source temperature. If you cannot achieve the desired rate at a lower temp, increase the surface area of your source (use a larger crucible) rather than increasing the temperature.

Troubleshooting Logic Tree

Figure 2: Diagnostic flow for common deposition issues with halogenated organics.

References

-

Forrest, S. R. (1997).[2] Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques. Chemical Reviews. Link

-

Context: The foundational text on OMBD physics, explaining the relationship between r

) and film morphology (

-

-

Brütting, W. (2005).[2] Physics of Organic Semiconductors. Wiley-VCH.[1][2] Link[2]

-

Context: Provides the thermodynamic basis for amorphous vs. crystalline growth in carbazole-like hosts.[1]

-

-

Shtein, M., et al. (2001).[2] Effects of film morphology and gate dielectric surface preparation on the electrical characteristics of organic-vapor-phase-deposited pentacene thin-film transistors. Applied Physics Letters. Link[2]

-

Angstrom Engineering. (n.d.).[2] Troubleshooting Electron Beam and Thermal Evaporation Processes. Link

- Context: Practical guide on "spitting" and thermal contact issues in vacuum chambers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 9-(3,5-Dibromophenyl)-9H-carbazole and mCP for Advanced Optoelectronic Applications

Introduction

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have established themselves as a cornerstone class of materials.[1] Their inherent high thermal stability, excellent hole-transporting characteristics, and wide energy gaps make them indispensable.[2] This guide provides an in-depth comparative analysis of two significant carbazole-based molecules: mCP (1,3-Bis(N-carbazolyl)benzene) , a widely recognized benchmark host material, and 9-(3,5-Dibromophenyl)-9H-carbazole , a versatile molecular building block.

While both compounds share the carbazole core, their divergent functionalities dictate distinct roles in materials design and application. mCP is a bifunctional molecule featuring two carbazole units, making it an effective "off-the-shelf" solution for hole transport and as a host in emissive layers.[3] Conversely, 9-(3,5-Dibromophenyl)-9H-carbazole is strategically functionalized with bromine atoms, positioning it as a crucial intermediate for synthesizing more complex, tailored molecular architectures through cross-coupling reactions.[4] This guide will dissect their synthesis, compare their fundamental properties, and evaluate their performance in the context of optoelectronic device fabrication, providing researchers with the critical insights needed to select the appropriate material for their specific objectives.

Section 1: Molecular Overview and Synthesis

The structural differences between mCP and 9-(3,5-Dibromophenyl)-9H-carbazole are fundamental to their distinct applications. mCP is a symmetric molecule with two carbazole moieties linked to a central benzene ring at the 1 and 3 positions. This "dual-core" structure enhances its hole-transporting capabilities. In contrast, 9-(3,5-Dibromophenyl)-9H-carbazole features a single carbazole unit attached to a dibrominated phenyl ring, creating reactive sites for further molecular engineering.

Caption: Molecular structures of the two carbazole derivatives.

Core Properties Comparison

| Property | 9-(3,5-Dibromophenyl)-9H-carbazole | mCP (1,3-Bis(N-carbazolyl)benzene) |

| CAS Number | 750573-26-3[5] | 550378-78-4[6] |

| Molecular Formula | C₁₈H₁₁Br₂N[5] | C₃₀H₂₀N₂[6] |

| Molecular Weight | 401.10 g/mol [5] | 408.49 g/mol [6] |

| Primary Role | Synthetic Intermediate / Building Block[4] | Host Material / Hole-Transport Material[3][7] |

| Appearance | White to Light Yellow Solid[8] | White Powder[6] |

Synthesis Strategy: The Causality Behind the Chemistry

The synthesis of these materials typically relies on metal-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry that allows for the precise formation of carbon-nitrogen bonds.

Caption: Generalized workflow for the synthesis of N-arylcarbazoles.

The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination is critical. Ullmann reactions often require higher temperatures but utilize a less expensive copper catalyst.[8] Buchwald-Hartwig reactions proceed under milder conditions with higher functional group tolerance but rely on more costly and air-sensitive palladium catalysts and specialized ligands. For industrial-scale production, the cost-effectiveness of the Ullmann approach is often favored, while for laboratory-scale synthesis requiring high purity and yield, the Buchwald-Hartwig method may be preferred.

Section 2: Comparative Physicochemical Properties

The utility of a material in an OLED is dictated by its thermal, photophysical, and electrochemical characteristics.

Thermal Stability

High thermal stability, indicated by high glass transition (Tg) and decomposition (Td) temperatures, is crucial for the operational lifetime of OLED devices, preventing morphological degradation under thermal stress during operation.

| Thermal Property | 9-(3,5-Dibromophenyl)-9H-carbazole | mCP |

| Melting Point (Tm) | 174-178 °C[9] | 173-178 °C |

| Glass Transition (Tg) | Data not readily available | ~62 °C (modified versions show higher Tg)[10] |

| Decomposition Temp. (Td) | Data not readily available | High (Oligosiloxane derivative Td = 540 °C)[10] |

While the melting points are comparable, unmodified mCP has a relatively low glass transition temperature. This has led to the development of derivatives, such as those incorporating cyano groups (mCPCN, Tg = 97 °C) or oligosiloxane chains (ODCzMSi, Tg = 142 °C), to improve morphological stability.[10][11] The rigid structure of 9-(3,5-Dibromophenyl)-9H-carbazole suggests good thermal stability, a property that would be transferred to its subsequent derivatives.

Photophysical & Electrochemical Properties

A host material must possess a higher triplet energy (Eᴛ) than the phosphorescent dopant (guest) to prevent reverse energy transfer, which quenches emission. The HOMO and LUMO levels determine the efficiency of charge injection from adjacent layers.

| Electronic Property | 9-(3,5-Dibromophenyl)-9H-carbazole | mCP |

| Triplet Energy (Eᴛ) | Expected to be high (~3.0 eV) | ~2.91 - 3.02 eV[6][7][12] |

| HOMO Level | Data not readily available | 5.9 - 6.1 eV[6][7] |

| LUMO Level | Data not readily available | ~2.4 eV[6] |

| Absorption (λₘₐₓ) | Data not readily available | 292, 338 nm (in THF)[6] |

| Fluorescence (λₑₘ) | Data not readily available | 345, 360 nm (in THF)[6] |

mCP is distinguished by its very high triplet energy (~2.9-3.0 eV) and deep HOMO level (~5.9 eV), making it an ideal host for high-energy emitters, particularly for blue phosphorescent OLEDs (PhOLEDs).[6][7] This high Eᴛ effectively confines the triplet excitons on the guest emitter, leading to highly efficient phosphorescence.[6] While specific data for 9-(3,5-Dibromophenyl)-9H-carbazole is not widely published, its core carbazole structure suggests it also possesses a high triplet energy, a desirable trait for materials derived from it.[13]

Section 3: Performance in Optoelectronic Applications

The ultimate test of these materials lies in their performance within a device. The typical architecture of a multilayer OLED provides context for their function.

Caption: Simplified OLED architecture and fabrication process.

mCP: The Benchmark Host

mCP is one of the most common host materials for fluorescent, phosphorescent, and TADF dopants.[6] Its efficacy is particularly pronounced in blue PhOLEDs. For instance, when using the blue emitter FIrpic doped into an mCP host, the photoluminescence internal quantum yield can approach nearly 100%.[6] Devices using mCP as a host for blue emitters have demonstrated high external quantum efficiencies (EQE) of up to 19.8% with low turn-on voltages around 3.0 V.

However, mCP is primarily a hole-transporting (HT) type host, which can sometimes lead to an imbalance of charge carriers within the emissive layer.[3] This has prompted research into bipolar host materials, such as mCPCN, which incorporates an electron-accepting cyano group to improve electron transport, leading to even higher efficiencies and reduced efficiency roll-off.[11]

9-(3,5-Dibromophenyl)-9H-carbazole: The Versatile Platform

The true value of 9-(3,5-Dibromophenyl)-9H-carbazole lies not in its direct application, but in its potential as a molecular scaffold. The two bromine atoms serve as reactive handles for well-established cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the strategic introduction of a wide variety of functional groups at the 3 and 5 positions of the phenyl ring.

This versatility enables researchers to:

-

Construct Bipolar Materials: By coupling an electron-donating group to one bromine and an electron-accepting group to the other, one can create a molecule with balanced hole and electron transport properties.

-

Tune Energy Levels: The addition of different aromatic or heterocyclic groups can precisely tune the HOMO/LUMO and triplet energy levels to match specific emitters.

-

Enhance Steric Hindrance: Attaching bulky groups can increase the torsion angle between molecular fragments, which is a key strategy in designing highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters.[14][15]

-

Improve Solubility and Morphology: Functionalization can be used to improve the material's solubility for solution-based processing or to increase its glass transition temperature for better device stability.

In essence, 9-(3,5-Dibromophenyl)-9H-carbazole provides a platform to build upon the known benefits of the carbazole core, creating next-generation materials that can outperform standard hosts like mCP.

Section 4: Experimental Protocols

The following are generalized protocols based on common literature procedures. Researchers should adapt them based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of mCP via Ullmann Condensation

Rationale: This protocol uses a cost-effective copper catalyst, suitable for synthesizing the symmetric mCP molecule.

-

Reaction Setup: To a three-necked flask, add carbazole (2.0 eq.), 1,3-diiodobenzene (1.0 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add a high-boiling point solvent, such as 1,2-dichlorobenzene or N,N-Dimethylformamide (DMF), via syringe.

-

Reaction: Heat the mixture to 180°C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with a solvent like dichloromethane (DCM) and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Final Step: Further purification for electronic applications is typically achieved through temperature-gradient sublimation to obtain high-purity material (>99.5%).[6]

Protocol 2: Synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole

Rationale: This procedure is analogous to the synthesis of similar N-arylcarbazoles and uses an Ullmann-type coupling.[8]

-

Reaction Setup: In a flask, combine carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and a phase-transfer catalyst like 18-crown-6-ether (0.05 eq.).[8]

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent Addition: Add a solvent such as N,N-dimethylpropyleneurea (DMPU) or DMF.[8]

-

Reaction: Heat the mixture to 180°C and stir for 6-12 hours, monitoring by TLC.[8]

-

Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The final product can be obtained by recrystallization from a solvent system like chloroform/hexane.[8]

Conclusion and Outlook

The comparative analysis of 9-(3,5-Dibromophenyl)-9H-carbazole and mCP reveals a classic case of a specialized tool versus a versatile platform in materials science.

| Feature | 9-(3,5-Dibromophenyl)-9H-carbazole | mCP (1,3-Bis(N-carbazolyl)benzene) |

| Strengths | Highly versatile for further synthesis; Enables precise tuning of electronic properties; Platform for novel TADF and bipolar materials. | Proven, high-performance host material; Excellent high triplet energy; Commercially available in high purity; Extensive literature data. |

| Weaknesses | Requires further synthetic steps for application; Less data available on its intrinsic properties. | Relatively low Tg in unmodified form; Primarily a hole-transporter, can lead to charge imbalance. |

| Best For | Researchers developing novel, custom-designed host or emissive materials with specific, tailored properties. | Researchers needing a reliable, high-triplet-energy host for blue PhOLEDs or a well-characterized standard for comparative studies. |

mCP stands as a robust and reliable choice for a high-triplet-energy host material. Its performance, particularly in blue PhOLEDs, is well-documented, making it an excellent "plug-and-play" option and an essential benchmark for evaluating new materials.

9-(3,5-Dibromophenyl)-9H-carbazole , on the other hand, represents potential and customizability. It is not an end-product but a critical starting point. For scientists aiming to push the boundaries of material performance—by creating highly efficient bipolar hosts, novel TADF emitters, or materials for solution processing—this dibrominated building block offers the synthetic handles necessary to innovate.

Ultimately, the choice between these two molecules depends on the researcher's goal: to utilize a proven solution or to design the next generation of optoelectronic materials from a versatile and promising foundation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Blue Phosphorescent OLEDs with mCP Host Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Incorporation of a CN group into mCP: A new bipolar host material for highly efficient blue and white electrophosphorescent devices. Retrieved from [Link]

-

MDPI. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Retrieved from [Link]

-

MDPI. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Retrieved from [Link]

-

RSC Publishing. (2020). The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers. Retrieved from [Link]

-

MDPI. (n.d.). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1,3-Bis(N-carbazolyl)benzene (97%). Retrieved from [Link]

-

MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

PubMed. (2014). Oligosiloxane functionalized with pendant (1,3-bis(9-carbazolyl)benzene) (mCP) for solution-processed organic electronics. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-9-(4-bromophenyl)-9H-carbazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 9-(3-Bromophenyl)-9H-carbazole in Materials Science and Chemical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(N-carbazolyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C. Retrieved from [Link]

-

Frontiers. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-9-(4-bromophenyl)-9H-carbazole [myskinrecipes.com]

- 5. 750573-26-3|9-(3,5-Dibromophenyl)-9H-carbazole|BLD Pharm [bldpharm.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. (9-(4-BROMOPHENYL))-9H-CARBAZOLE CAS#: 57102-42-8 [m.chemicalbook.com]

- 9. 9-(3,5-Dibromophenyl)-9H-carbazole [acrospharma.co.kr]

- 10. Oligosiloxane functionalized with pendant (1,3-bis(9-carbazolyl)benzene) (mCP) for solution-processed organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]

- 13. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]

- 14. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benchmarking Host Materials in Phosphorescent OLEDs: A Case Study on Carbazole Derivatives

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the host material within the emissive layer plays a pivotal role in dictating device efficiency, stability, and overall performance. This guide provides a comprehensive framework for benchmarking OLED host materials, with a specific focus on carbazole-based compounds. While direct, peer-reviewed comparative studies on 9-(3,5-Dibromophenyl)-9h-carbazole are not extensively available in the public domain, this guide will use established data for widely-used carbazole hosts such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) to establish a benchmark. We will explore the key photophysical and electrochemical properties of these materials and outline the rigorous experimental protocols required for a thorough comparative analysis. This guide is intended for researchers and scientists in materials science and optoelectronics, providing the foundational knowledge to evaluate novel host materials effectively.

The Critical Role of the Host Material in PhOLEDs

In phosphorescent OLEDs (PhOLEDs), the emissive layer is typically composed of a host material doped with a phosphorescent guest emitter. The host material is not merely a passive matrix but an active component that governs the fundamental processes of charge transport, exciton formation, and energy transfer. An ideal host material should possess several key characteristics:

-

High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient confinement of excitons on the guest molecule and prevent back energy transfer, which would otherwise quench the emission.

-

Balanced Charge Transport: The host should exhibit good and balanced transport of both holes and electrons to ensure that the recombination zone is located within the emissive layer, maximizing the probability of exciton formation on the dopant molecules.

-

High Thermal and Morphological Stability: OLEDs generate heat during operation. A high glass transition temperature (Tg) and decomposition temperature (Td) are crucial to prevent morphological changes in the thin films, which can lead to device degradation and failure.[1]

-

Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for preventing short circuits and ensuring consistent device performance.

Carbazole-based materials have emerged as a prominent class of host materials due to their inherent properties, including high triplet energies, good hole-transporting capabilities, and excellent thermal stability.[1]

Profiling the Contenders: 9-(3,5-Dibromophenyl)-9h-carbazole and Established Benchmarks

While specific experimental data for 9-(3,5-Dibromophenyl)-9h-carbazole is limited, we can infer its potential properties based on the well-understood structure-property relationships of carbazole derivatives. The introduction of a dibromophenyl group at the 9-position of the carbazole core is expected to influence its electronic and thermal properties. The bulky nature of this substituent could enhance morphological stability, leading to a higher glass transition temperature. The electron-withdrawing nature of the bromine atoms may also modulate the HOMO and LUMO energy levels, potentially improving charge injection and transport balance.

For a meaningful comparison, we will consider two widely used carbazole-based host materials:

-

CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl): Often considered a standard host material, CBP exhibits good hole transport and a relatively high triplet energy. However, its electron transport capabilities are limited, which can lead to an imbalance in charge carriers within the emissive layer.

-

mCP (1,3-Bis(N-carbazolyl)benzene): Known for its high triplet energy, mCP is frequently used as a host for blue phosphorescent emitters. Similar to CBP, it is predominantly a hole-transporting material.

The table below summarizes the key properties of these benchmark hosts. The expected properties for 9-(3,5-Dibromophenyl)-9h-carbazole are projected based on the influence of its chemical structure.

| Property | CBP | mCP | 9-(3,5-Dibromophenyl)-9h-carbazole (Expected) |

| Chemical Structure | |||

| Triplet Energy (ET) | ~2.56 eV | ~2.91 eV | High (likely > 2.8 eV) |

| Glass Transition Temp. (Tg) | ~110 °C | ~60 °C | High (likely > 120 °C) |

| HOMO Level | ~ -5.8 eV | ~ -5.9 eV | Modulated by dibromophenyl group |

| LUMO Level | ~ -2.4 eV | ~ -2.4 eV | Modulated by dibromophenyl group |

| Charge Transport | Primarily Hole Transport | Primarily Hole Transport | Bipolar (potentially improved electron transport) |

Comparative Performance Analysis of Host Materials in PhOLEDs

To objectively compare the performance of different host materials, it is essential to fabricate and characterize OLEDs with a standardized device architecture. The following table presents a hypothetical comparison of key performance metrics for green PhOLEDs using CBP, mCP, and the projected performance for a device with 9-(3,5-Dibromophenyl)-9h-carbazole as the host. The data for CBP and mCP are representative values from the literature.

| Performance Metric | Device with CBP Host | Device with mCP Host | Device with 9-(3,5-Dibromophenyl)-9h-carbazole Host (Projected) |

| Max. External Quantum Efficiency (EQE) | ~19% | ~22% | > 20% |

| Max. Luminous Efficacy (cd/A) | ~60 cd/A | ~70 cd/A | > 65 cd/A |

| Max. Power Efficacy (lm/W) | ~40 lm/W | ~50 lm/W | > 45 lm/W |

| Turn-on Voltage (V) | ~3.5 V | ~3.2 V | < 3.5 V |

| Device Lifetime (LT50 @ 1000 cd/m2) | Moderate | Moderate to High | Potentially High |

| Color Coordinates (CIE) | (0.33, 0.61) | (0.33, 0.61) | (0.33, 0.61) |

The projected enhanced performance of the 9-(3,5-Dibromophenyl)-9h-carbazole-based device is predicated on the assumption of more balanced charge transport and improved thermal stability conferred by the dibromophenyl substituent.

Experimental Protocols for Benchmarking Host Materials

To ensure the validity and reproducibility of a benchmark study, it is crucial to follow standardized and well-documented experimental procedures.

OLED Fabrication via Vacuum Thermal Evaporation

The fabrication of multilayer OLEDs is typically performed in a high-vacuum environment to prevent contamination and ensure the formation of high-quality thin films.

Caption: A generalized workflow for the fabrication of a multilayer OLED device via vacuum thermal evaporation.

Step-by-Step Protocol:

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun.

-

UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

-

Vacuum Chamber Pump-down: The substrates are loaded into a high-vacuum thermal evaporation system, which is pumped down to a base pressure of < 5 x 10-6 Torr.

-

Organic Layer Deposition: The organic layers are deposited sequentially by thermal evaporation. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure might be:

-

Hole Transport Layer (HTL): e.g., NPB (40 nm) at a rate of 1-2 Å/s.

-

Emissive Layer (EML): Host material (e.g., CBP, mCP, or 9-(3,5-Dibromophenyl)-9h-carbazole) doped with a phosphorescent emitter (e.g., Ir(ppy)3 for green emission) at a specific concentration (e.g., 6-10 wt%). The total thickness is typically 20-30 nm, with a co-deposition rate of ~2 Å/s.

-

Hole Blocking Layer (HBL): e.g., BCP (10 nm) at a rate of 1 Å/s.

-

Electron Transport Layer (ETL): e.g., Alq3 (30 nm) at a rate of 1-2 Å/s.

-

-

Cathode Deposition: A thin layer of an electron injection material (e.g., LiF, 1 nm) is deposited, followed by a thicker layer of a metal cathode (e.g., Al, 100 nm). The deposition is performed through a shadow mask to define the active area of the device.

-

Encapsulation: The fabricated devices are encapsulated inside a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

Caption: A schematic representation of the key characterization steps for evaluating OLED performance.

Step-by-Step Protocol:

-

Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the device are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. This provides data on the turn-on voltage, current density, luminance, and allows for the calculation of current and power efficiencies.

-

Electroluminescence (EL) Spectrum: The EL spectrum is measured at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

-

External Quantum Efficiency (EQE): The EQE is determined by measuring the total photon flux from the device using an integrating sphere and a calibrated spectrometer, and relating it to the injected current.[2] The EQE is a critical metric for assessing the overall efficiency of the device.

-

Device Lifetime: The operational lifetime of the device is measured by applying a constant current density that corresponds to an initial luminance (e.g., 1000 cd/m2) and monitoring the luminance decay over time. The lifetime is typically defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).

Mechanistic Insights and Structure-Property Relationships

The performance of an OLED is intrinsically linked to the electronic properties of the materials used. The energy level alignment of the different layers in the device is crucial for efficient charge injection and transport.

Caption: A representative energy level diagram for a multilayer OLED, illustrating the HOMO and LUMO levels of the different layers.

The introduction of the dibromophenyl group in 9-(3,5-Dibromophenyl)-9h-carbazole is a key structural modification. The bromine atoms are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels of the carbazole core. This can have several beneficial effects:

-

Improved Hole Injection: A lower HOMO level may lead to a smaller energy barrier for hole injection from the HTL.

-

Enhanced Electron Transport: The modification of the LUMO level could improve electron injection from the ETL and enhance the electron-transporting properties of the host material, leading to a more balanced charge carrier distribution within the emissive layer.

-

Increased Thermal Stability: The steric hindrance provided by the bulky dibromophenyl group can disrupt intermolecular packing, leading to a more amorphous film with a higher glass transition temperature, which is beneficial for device stability.

Conclusion and Future Outlook